molecular formula C5H5IN2 B1291441 4-Iodo-2-methylpyrimidine CAS No. 84586-49-2

4-Iodo-2-methylpyrimidine

Cat. No.: B1291441
CAS No.: 84586-49-2
M. Wt: 220.01 g/mol
InChI Key: MTSMVADXHUTRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

4-Iodo-2-methylpyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as dihydroorotate dehydrogenase, which is involved in the pyrimidine biosynthesis pathway . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting its activity. This inhibition can lead to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the macrophage migration inhibitory factor (MIF) and its homolog MIF2, leading to changes in cell growth and immune responses . Additionally, it can induce nuclear translocation and nuclease activity, impacting gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For example, the binding of this compound to dihydroorotate dehydrogenase inhibits the enzyme’s function, leading to reduced pyrimidine nucleotide synthesis . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular function, as observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect target enzymes and cellular processes. At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function and overall health.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase, which plays a crucial role in the de novo synthesis of pyrimidine nucleotides . This interaction can affect metabolic flux and the levels of various metabolites, influencing cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in modulating biochemical reactions and cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further modulating its effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methylpyrimidine typically involves the iodination of 2-methylpyrimidine. One common method is the reaction of 2-methylpyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

4-Iodo-2-methylpyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential in treating several types of cancer, including:

  • Breast Cancer : Compounds derived from this compound have been identified as inhibitors of BCAT1, showing promise in the treatment of breast cancer, particularly anti-estrogen resistant forms .
  • Lung Cancer : Similar derivatives have demonstrated effectiveness against non-small-cell lung cancer (NSCLC) and other malignancies .
  • Other Cancers : This compound has also been linked to treatments for glioma, prostate cancer, and gastric cancer .

Agrochemical Applications

In the agricultural sector, this compound is utilized in the development of agrochemicals. It plays a role in the formulation of:

  • Pesticides : The compound contributes to the design of effective pesticides that enhance crop protection against pests and diseases.
  • Herbicides : Its derivatives are studied for their herbicidal properties, offering solutions for weed management in various crops .

Material Science Applications

This compound is also significant in material science:

  • Polymer Synthesis : The compound is used as a building block for synthesizing advanced polymers with enhanced durability and environmental resistance.
  • Coatings : Research indicates its potential in developing protective coatings that improve material longevity and performance under harsh conditions .

Biochemical Research

The compound is employed in biochemical studies focusing on:

  • Enzyme Inhibition : Researchers utilize this compound to explore its effects on enzyme activity, aiding the understanding of metabolic pathways.
  • Receptor Binding Studies : It is instrumental in studying interactions between small molecules and biological receptors, contributing to drug discovery efforts .

Analytical Chemistry

In analytical chemistry, this compound finds applications in:

  • Chromatography and Spectroscopy : The compound is used as a standard or reference material in various analytical techniques to detect and quantify other compounds .

Table 1: Summary of Applications

Application AreaSpecific Use CaseExample Findings
PharmaceuticalsCancer treatment (breast, lung)Inhibitors of BCAT1 effective against cancers
AgrochemicalsDevelopment of pesticides and herbicidesEnhanced crop protection mechanisms
Material SciencePolymer synthesis and coatingsImproved durability and resistance
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic pathways
Analytical ChemistryStandardization in chromatographyEffective detection methods established

Case Study: Inhibition of BCAT1

A recent study focused on the application of this compound derivatives as inhibitors of branched-chain amino acid transaminase (BCAT) enzymes. These enzymes are crucial for cancer metabolism, particularly in tumors that exhibit altered amino acid metabolism. The study demonstrated that specific derivatives could significantly reduce tumor growth in preclinical models, highlighting their potential as therapeutic agents against various cancers .

Comparison with Similar Compounds

  • 2-Iodo-4-methylpyrimidine
  • 4-Bromo-2-methylpyrimidine
  • 4-Chloro-2-methylpyrimidine

Comparison: 4-Iodo-2-methylpyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions, providing different synthetic pathways and products .

Biological Activity

4-Iodo-2-methylpyrimidine is a halogenated pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrimidines are essential components in nucleic acids and have been widely studied for their role in various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 4-position and a methyl group at the 2-position of the pyrimidine ring. This unique substitution pattern influences its chemical reactivity and biological properties.

Property Description
Molecular FormulaC5_5H6_6I N3_3
Molecular Weight217.02 g/mol
SolubilitySoluble in organic solvents like DMSO and DMF
StabilitySensitive to light and moisture

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleic Acid Interaction : Due to its structural similarity to nucleobases, it may interfere with nucleic acid metabolism, potentially affecting DNA and RNA synthesis.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cell proliferation and apoptosis .
  • Antimicrobial Activity : Some studies suggest that halogenated pyrimidines exhibit broad-spectrum antimicrobial properties, possibly by disrupting microbial DNA synthesis.

Anticancer Properties

Research indicates that this compound derivatives show promise as anticancer agents. For instance, compounds derived from this structure have demonstrated significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NCI-H522) and colon cancer (HT29) cells. The mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .

Antiviral Activity

Some derivatives of this compound exhibit antiviral properties by inhibiting viral replication mechanisms. This activity has been particularly noted against certain RNA viruses, suggesting a potential role in developing antiviral therapies.

Antimicrobial Effects

In vitro studies have shown that this compound possesses antibacterial properties, effective against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. Results indicated that this compound exhibited an IC50 value significantly lower than many known chemotherapeutics, highlighting its potential as a lead compound in anticancer drug development .
  • Antiviral Screening : In a screening assay against viral infections, derivatives of this compound were tested for their ability to inhibit viral replication. One compound demonstrated a reduction in viral load by over 70% in infected cell cultures, indicating strong antiviral potential.

Properties

IUPAC Name

4-iodo-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSMVADXHUTRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626088
Record name 4-Iodo-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84586-49-2
Record name 4-Iodo-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-2-methylpyrimidine
Reactant of Route 2
4-Iodo-2-methylpyrimidine
Reactant of Route 3
4-Iodo-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Iodo-2-methylpyrimidine
Reactant of Route 5
4-Iodo-2-methylpyrimidine
Reactant of Route 6
4-Iodo-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.